Dip-Cl

Description

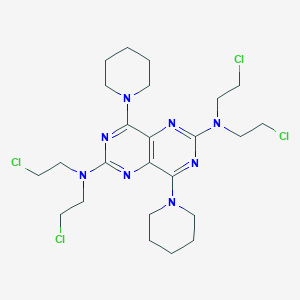

The exact mass of the compound 2,6-Bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

135048-70-3 |

|---|---|

Molecular Formula |

C24H36Cl4N8 |

Molecular Weight |

578.4 g/mol |

IUPAC Name |

2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |

InChI |

InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |

InChI Key |

RTLMATDNIKWIIO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |

Other CAS No. |

135048-70-3 |

Synonyms |

2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diisopinocampheylchloroborane (DIP-Chloride) in Organic Synthesis

Introduction

Diisopinocampheylchloroborane, commonly abbreviated as DIP-Chloride (Dip-Cl), is a chiral organoborane reagent renowned for its efficacy and selectivity in asymmetric synthesis.[1] Derived from the readily available chiral natural product α-pinene, DIP-Chloride exists as two enantiomers: (+)-DIP-Chloride and (-)-DIP-Chloride.[2] This reagent has become an invaluable tool for the stereocontrolled synthesis of chiral molecules, particularly in the pharmaceutical industry for the preparation of enantiomerically pure drug candidates.[3] Its primary applications include the asymmetric reduction of prochiral ketones, the synthesis of β-amino alcohols, enantioselective aldol reactions, and as a chiral Lewis acid catalyst in reactions like the Pictet-Spengler cyclization.[1][4]

Core Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol |

| Appearance | Colorless to light-yellow solid or solution |

| Melting Point | 52-56 °C |

| Solubility | Soluble in common aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane) |

| CAS Number | 85116-37-6 for (-)-DIP-Chloride; 112246-73-8 for (+)-DIP-Chloride |

Key Applications in Asymmetric Synthesis

Asymmetric Reduction of Prochiral Ketones

One of the most prominent applications of DIP-Chloride is the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is particularly effective for aryl alkyl ketones, α,β-acetylenic ketones, and ketones bearing heteroaromatic or sterically demanding groups.[1][4] The reaction proceeds through a six-membered ring transition state, where the steric bulk of the isopinocampheyl groups effectively shields one face of the ketone, leading to a highly stereoselective hydride transfer.

Quantitative Data for Asymmetric Ketone Reduction

| Ketone Substrate | Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | (S)-1-Phenylethanol | (-)-DIP-Chloride | - | 98 | [5] |

| 1-Acetonaphthone | (S)-1-(Naphthalen-1-yl)ethanol | (-)-DIP-Chloride | - | 95 | [5] |

| 2-Acetylpyridine | (S)-1-(Pyridin-2-yl)ethanol | (-)-DIP-Chloride | - | 92 | [5] |

| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (S)-4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | (-)-DIP-Chloride | - | ≥99 | [1] |

| Methyl 2-acetylbenzoate | 3-Methylphthalide | (-)-DIP-Chloride | 87 | 97 | [1] |

Experimental Protocol: Asymmetric Reduction of Acetophenone

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon.

-

The solution is cooled to -25 °C in a cryocool.

-

A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred DIP-Chloride solution over 15 minutes.

-

The reaction mixture is stirred at -25 °C for 3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of diethanolamine (2.5 equivalents).

-

The mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired (S)-1-phenylethanol.

Reaction Workflow: Asymmetric Ketone Reduction

Synthesis of β-Amino Alcohols

DIP-Chloride is also utilized in the stereoselective synthesis of β-amino alcohols, which are important chiral building blocks in many biologically active molecules.[1] The reaction typically involves the deprotonation of an imine followed by a metathetic exchange with DIP-Chloride and subsequent reaction with an aldehyde.

Quantitative Data for β-Amino Alcohol Synthesis

| Imine Substrate | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1,1-Diphenyl-2-aza-1,4-pentadiene | Benzaldehyde | anti-β-Amino alcohol | - | - | [1] |

| 2-Amino acetophenone derivatives | - | Chiral β-amino alcohols | Good | 75-99% ee | [1] |

Experimental Protocol: Synthesis of anti-β-Amino Alcohols

-

To a solution of 1,1-diphenyl-2-aza-1,4-pentadiene (1.0 equivalent) in anhydrous THF at -78 °C under argon is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents).

-

The mixture is stirred for 30 minutes, after which a solution of (-)-DIP-Chloride (1.2 equivalents) in THF is added.

-

The reaction is stirred for another 30 minutes, followed by the addition of the desired aldehyde (1.0 equivalent).

-

The mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

After removal of the solvent, the crude product is deprotected to yield the anti-β-amino alcohol, which is then purified by chromatography.

Asymmetric Aldol Reactions

DIP-Chloride can be used to mediate asymmetric aldol reactions, leading to the formation of β-hydroxy ketones with high diastereoselectivity and enantioselectivity.[1] The reaction proceeds through a boron enolate intermediate.

Reaction Mechanism: DIP-Chloride Mediated Aldol Reaction

Enantioselective Pictet-Spengler Reaction

DIP-Chloride can act as a chiral Lewis acid to catalyze the enantioselective Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.[1] This application is particularly valuable in the synthesis of alkaloids and other complex natural products.

Logical Relationship: Catalytic Cycle of Pictet-Spengler Reaction

Preparation of DIP-Chloride

While commercially available, DIP-Chloride can also be prepared in the laboratory from its parent borane, (diisopinocampheyl)borane ((Ipc)₂BH), which is synthesized from α-pinene and borane dimethyl sulfide complex.

Experimental Protocol: Preparation of (Diisopinocampheyl)borane ((Ipc)₂BH)

-

A flame-dried, two-necked round-bottom flask is charged with anhydrous THF and borane-methyl sulfide complex under an argon atmosphere.[6]

-

The solution is cooled to 0 °C, and (+)-α-pinene (for (-)-(Ipc)₂BH) is added dropwise.[6]

-

The reaction mixture is stirred at 0 °C for several hours, during which a white precipitate of (Ipc)₂BH forms.[6]

-

The solid is collected by filtration under argon, washed with cold anhydrous diethyl ether, and dried under vacuum to yield crystalline (Ipc)₂BH.[6]

-

(Ipc)₂BH can then be converted to DIP-Chloride by treatment with a suitable chlorine source, such as hydrogen chloride.[3]

DIP-Chloride is a versatile and powerful reagent for asymmetric synthesis, enabling the stereocontrolled formation of a variety of important chiral synthons. Its high enantioselectivity, operational simplicity, and the commercial availability of both enantiomers have solidified its position as a staple in the synthetic organic chemist's toolbox. The continued development of new applications for DIP-Chloride and related organoborane reagents promises to further advance the field of asymmetric catalysis and the efficient synthesis of complex chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to (+)- and (-)-DIP-Chloride: Chiral Reducing Agents for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the enantiomeric pair of chiral reducing agents, (+)- and (-)-B-chlorodiisopinocampheylborane, commonly known as (+)-DIP-Chloride and (-)-DIP-Chloride. These reagents are renowned for their efficacy in the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols, which are critical chiral building blocks in the pharmaceutical industry.

Introduction and Physicochemical Properties

(+)- and (-)-DIP-Chloride are derived from the hydroboration of the readily available natural products (-)-α-pinene and (+)-α-pinene, respectively, followed by treatment with hydrogen chloride. This origin from the chiral pool makes them accessible and cost-effective reagents for stereoselective synthesis.[1] Their primary utility lies in the highly enantioselective reduction of a wide array of prochiral ketones, including aralkyl, acetylenic, and fluorinated ketones.[2]

The choice between the (+) and (-) enantiomer of DIP-Chloride directly dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R) or (S) alcohol product. This predictable control is fundamental to modern asymmetric synthesis and drug development.

Table 1: Physicochemical Properties of DIP-Chloride

| Property | (+)-DIP-Chloride | (-)-DIP-Chloride |

| Synonym | l-Ipc₂BCl | d-Ipc₂BCl |

| CAS Number | 112332-47-3 | 85116-37-6 |

| Molecular Formula | C₂₀H₃₄BCl | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol | 320.75 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 53-55 °C | 52-56 °C |

| Chiral Precursor | (-)-α-pinene | (+)-α-pinene |

Mechanism of Asymmetric Reduction

The enantioselectivity of DIP-Chloride reductions is explained by a well-accepted stereochemical model involving a rigid, six-membered boat-like transition state.[3] This contrasts with the chair-like transition state often invoked in other asymmetric reactions like the Zimmerman-Traxler model for aldol additions.

The reduction proceeds via the following steps:

-

Coordination: The Lewis acidic boron atom of DIP-Chloride coordinates to the carbonyl oxygen of the ketone substrate.

-

Hydride Transfer: A hydride ion is formally transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. This occurs through a concerted, pericyclic transition state.[1]

-

Stereochemical Control: The bulky, bicyclic isopinocampheyl ligands create a highly constrained steric environment. The prochiral ketone orients itself in the transition state to minimize steric repulsion between its larger (RL) and smaller (RS) substituents and the chiral ligands. The favored transition state is the one where the larger substituent (RL) is positioned away from the bulky framework, leading to hydride delivery to a specific face of the ketone.

As a direct consequence of this mechanism, the two enantiomers of DIP-Chloride provide predictable and opposite stereochemical outcomes:

-

(-)-DIP-Chloride (from (+)-α-pinene) typically delivers the hydride to the Re face of the ketone, yielding the (S)-alcohol .[3]

-

(+)-DIP-Chloride (from (-)-α-pinene) typically delivers the hydride to the Si face of the ketone, yielding the (R)-alcohol .

Comparative Performance Data

DIP-Chloride reagents are particularly effective for the reduction of ketones where there is a significant steric or electronic difference between the two substituents on the carbonyl group, such as aralkyl ketones.[4] The enantiomeric excess (ee) achieved is consistently high, often exceeding 90%.

Table 2: Asymmetric Reduction of Various Prochiral Ketones with (+)- and (-)-DIP-Chloride

| Substrate (Ketone) | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Acetophenone | (-)-DIP-Chloride | (S)-1-Phenylethanol | - | 98% | [3] |

| Propiophenone | (-)-DIP-Chloride | (S)-1-Phenylpropanol | - | 95% | [3] |

| 1-Acetonaphthone | (-)-DIP-Chloride | (S)-Alcohol | - | 92% | [3] |

| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | (S)-3-Methylphthalide | 87% | 97% | [5] |

| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | (S)-Alcohol | - | 91% | [5] |

| 3-Chloro-1-phenylpropan-1-one | (+)-DIP-Chloride | (S)-Alcohol* | - | High (>92%) | [6] |

*Note: The product configuration for the reduction of 3-chloro-1-phenylpropan-1-one is reported as (S) due to CIP priority rules, but the hydride addition follows the expected facial selectivity for (+)-DIP-Chloride.

Detailed Experimental Protocol

The following is a general procedure for the asymmetric reduction of a prochiral ketone using DIP-Chloride. This protocol is based on established methods and should be adapted for specific substrates.

Materials:

-

Prochiral ketone

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

(+)- or (-)-DIP-Chloride (typically as a solid or solution in hexane)

-

Diethanolamine

-

Pentane or Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)

References

- 1. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diisopinocampheylchloroborane (DIP-Chloride) for Researchers and Drug Development Professionals

Introduction: Diisopinocampheylchloroborane, commonly known as DIP-Chloride, is a chiral organoborane reagent renowned for its efficacy in asymmetric synthesis. Its ability to achieve high enantioselectivity in the reduction of prochiral ketones and in the formation of chiral alcohols has made it an invaluable tool in the synthesis of complex stereospecific molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of DIP-Chloride, including its chemical properties, applications, and detailed experimental methodologies.

Chemical and Physical Properties

DIP-Chloride is commercially available as two enantiomers, (-)-DIP-Chloride and (+)-DIP-Chloride, derived from (+)-α-pinene and (-)-α-pinene, respectively. The choice of enantiomer dictates the stereochemical outcome of the reaction.

| Property | (-)-DIP-Chloride | (+)-DIP-Chloride |

| Synonyms | (-)-B-Chlorodiisopinocampheylborane, (-)-Ipc2BCl | (+)-B-Chlorodiisopinocampheylborane, (+)-Ipc2BCl |

| CAS Number | 85116-37-6[1][2][3] | 112246-73-8[4][5][6] |

| Molecular Formula | C20H34BCl | C20H34BCl |

| Molecular Weight | 320.75 g/mol [1][2] | 320.75 g/mol [4][5] |

| Appearance | Solid[1] | Solid |

| Melting Point | 52-56 °C[1] | 53-55 °C |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether) | Soluble in ethers (e.g., THF, diethyl ether) |

Applications in Asymmetric Synthesis

DIP-Chloride is a versatile reagent with broad applications in asymmetric synthesis, primarily in the stereoselective reduction of a variety of ketones.

Asymmetric Reduction of Prochiral Ketones

One of the most prominent applications of DIP-Chloride is the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is pivotal in establishing stereocenters in molecules of pharmaceutical interest.

Quantitative Data on Asymmetric Ketone Reduction:

| Substrate | Reagent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Methyl 2-acetylbenzoate | (-)-DIP-Chloride | -25 | - | 87 | 97 | [1] |

| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride | - | - | - | 91 (S) | [1] |

| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (-)-DIP-Chloride | - | - | - | ≥99 | [1] |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (-)-DIP-Chloride | -25 | 0.25-2 | - | 98 | [1] |

Synthesis of Chiral β-Amino Alcohols

DIP-Chloride is also employed in the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. The process often involves the reaction of an imine derivative with an aldehyde mediated by DIP-Chloride.

Experimental Protocols

General Protocol for Asymmetric Reduction of a Prochiral Ketone

The following is a representative experimental protocol for the asymmetric reduction of a prochiral ketone using (-)-DIP-Chloride.

Materials:

-

(-)-DIP-Chloride

-

Prochiral ketone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethanolamine

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the prochiral ketone in anhydrous diethyl ether is cooled to -25 °C under an inert atmosphere.

-

A solution of (-)-DIP-Chloride in anhydrous diethyl ether is added dropwise to the ketone solution with constant stirring.

-

The reaction mixture is stirred at -25 °C and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is warmed to 0 °C and diethanolamine is added to quench the reaction and precipitate the boron species.

-

The mixture is stirred for an additional 30 minutes.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Application in Drug Development: Synthesis of (S)-Montelukast

A notable application of DIP-Chloride in drug development is in the synthesis of (S)-Montelukast, the active ingredient in the asthma medication Singulair®. The key stereocenter in Montelukast is established via an asymmetric reduction of a ketone precursor using (+)-DIP-Chloride.

Synthetic Workflow for (S)-Montelukast

This workflow illustrates the critical role of (+)-DIP-Chloride in establishing the desired stereochemistry of the alcohol intermediate, which is then carried through subsequent synthetic steps to yield the final API, (S)-Montelukast. The use of (+)-DIP-chloride is crucial for producing the enantiomerically pure pharmaceutical compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Chiral Reducing Agents in Organic Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit vastly different biological activities.[1][2][3] Consequently, the ability to selectively synthesize one enantiomer over the other is a critical challenge and a significant area of research.[4] Asymmetric reduction of prochiral ketones and other carbonyl compounds stands out as one of the most fundamental and efficient methods for creating stereogenic centers, yielding valuable chiral alcohols and amines.[5][6][7] This technical guide provides an in-depth overview of the core principles, mechanisms, and practical applications of the most prominent chiral reducing agents employed in organic chemistry today.

Core Principles of Chiral Reduction

The fundamental principle of asymmetric reduction lies in the use of a chiral reagent or catalyst that interacts with the prochiral substrate to create a diastereomeric transition state. The difference in the activation energies of these diastereomeric transition states directs the reaction pathway to preferentially form one enantiomer of the product over the other. The efficacy of a chiral reducing system is primarily evaluated by its enantioselectivity, expressed as enantiomeric excess (ee), and its chemical yield.[8][9]

Major Classes of Chiral Reducing Agents

Chiral reducing agents can be broadly categorized into stoichiometric and catalytic reagents. While stoichiometric reagents often provide high enantioselectivity, the need for a full equivalent of the chiral molecule can be a drawback.[5] Catalytic methods, on the other hand, offer a more atom-economical and sustainable approach.[10][11]

Boron-Based Reagents

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[12][13] The catalyst is a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol.[11][14]

Mechanism of Action: The reaction proceeds through a highly organized six-membered ring transition state. The borane (BH₃) coordinates to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the ketone.[12][15] This coordination orients the ketone in a way that one of its prochiral faces is preferentially shielded, leading to a highly selective hydride transfer from the borane to the carbonyl carbon.[16][17]

These reagents are derived from the readily available chiral natural product, α-pinene.[5][18] They are particularly effective for the reduction of sterically hindered ketones. The mechanism involves a transfer hydrogenation where a hydride is delivered from the boron reagent to the ketone via a six-membered transition state.[18]

Aluminum-Based Reagents

BINAL-H reagents are prepared from 1,1'-bi-2-naphthol (BINOL), lithium aluminum hydride (LAH), and an alcohol.[1][18] These reagents are highly effective for the asymmetric reduction of ketones that have a π-system on one side of the carbonyl group.[18][19]

Mechanism of Action: The reaction is believed to proceed through a chair-like transition state where the π-system of the ketone preferentially occupies an equatorial position to avoid steric repulsion with the lone pair of an oxygen atom on the BINAL-H complex.[18][20] A simple mnemonic for predicting the stereochemical outcome is that (S)-BINAL-H yields the (S)-alcohol, and (R)-BINAL-H gives the (R)-alcohol.[18][21]

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route to chiral alcohols and amines. These methods typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, in combination with chiral ligands.

Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][22][23] It is particularly effective for the hydrogenation of functionalized ketones, such as β-keto esters, and simple ketones.[10][11][24]

Mechanism of Action: The Noyori hydrogenation proceeds via a metal-ligand bifunctional mechanism. The active catalyst contains a Ru-H and an N-H bond. The substrate ketone interacts with this complex, and the hydride from ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted manner through a six-membered pericyclic transition state.

Asymmetric transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas.[5] In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium.[6][20] The mechanism is similar to that of the Noyori hydrogenation, involving a metal-ligand bifunctional catalyst.

Quantitative Data Presentation

The following tables summarize the performance of various chiral reducing agents in the asymmetric reduction of representative ketones.

Table 1: Asymmetric Reduction of Acetophenone

| Reagent/Catalyst System | Stoichiometric/Catalytic | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |

| (R)-CBS | Catalytic (10 mol%) | BH₃·THF | THF | 23 | 97 | 97 (S) | |

| (S)-BINAL-H | Stoichiometric | LiAlH₄ | THF | -78 | 90 | 95 (S) | [18] |

| RuCl₂[(S)-xylbinap][(S)-daipen] | Catalytic | H₂ (8 atm) | CH₃OH | 25 | >99 | 99 (R) | [10] |

| [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | Catalytic | HCOOH/Et₃N | DMF | 28 | 95 | 97 (R) | |

| Chitosan-Ru(II) | Catalytic | HCOONa | H₂O | 50 | 92 | 86 (R) | [2] |

Table 2: Asymmetric Reduction of Various Ketones

| Substrate | Reagent/Catalyst System | Reducing Agent | Yield (%) | ee (%) | Product Configuration | Ref. |

| 1-Tetralone | (R)-CBS / BH₃·THF | BH₃·THF | 90 | 93 | S | [12] |

| 2-Chloroacetophenone | (S)-CBS / BH₃·THF | BH₃·THF | 85 | 95 | R | [14] |

| Pinacolone | RuCl₂--INVALID-LINK-- / H₂ | H₂ | 94 | 98 | S | [10] |

| 4-Chromanone | MsDPEN–Cp*Ir / H₂ | H₂ | >99 | 99 | - | [10] |

| Ethyl acetoacetate | Ru/BINAP / H₂ | H₂ | - | 99 | - | [11][24] |

| Phenylglyoxal diethylacetal | RuCl₂[(S)-tolbinap][(R)-dmapen] / H₂ | H₂ | 98 | 96 | R | [10] |

Experimental Protocols

General Experimental Workflow for Asymmetric Reduction

Detailed Protocol for the CBS Reduction of Acetophenone

This protocol is adapted from literature procedures.[14]

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

-

Trimethylborate

-

Borane-THF complex (1 M solution)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Catalyst Preparation: To a dry, argon-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.). Add anhydrous THF, followed by trimethylborate (0.055 equiv.). Stir the solution at room temperature for 30 minutes. Add 1 M borane-THF solution (1.0 equiv.) and continue stirring.[14]

-

Reduction: Slowly add a solution of acetophenone (1.0 equiv.) in anhydrous THF to the catalyst mixture over a period of 10-15 minutes at room temperature. Stir the reaction for 30-60 minutes.[14]

-

Quenching and Workup: Carefully quench the reaction by the slow addition of methanol. The mixture is then acidified with 1 N HCl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 80:20 hexane/ethyl acetate).[14] The yield and enantiomeric excess of the resulting 1-phenylethanol are determined by ¹H NMR and chiral HPLC or GC analysis.[14]

Conclusion

Chiral reducing agents are indispensable tools in modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds. The choice of reagent or catalyst depends on the specific substrate, desired stereochemical outcome, and reaction scale. The methods outlined in this guide, from the well-established CBS and Noyori reductions to the versatile transfer hydrogenation reactions, provide a powerful toolkit for chemists in research and industry. As the demand for enantiopure pharmaceuticals and advanced materials continues to grow, the development of new and improved chiral reducing agents will undoubtedly remain a vibrant and impactful area of chemical research.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nobelprize.org [nobelprize.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. reaction mechanism - Reduction of unsymmetrical ketones using BINAL-H (Enantioselectivity) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. webofproceedings.org [webofproceedings.org]

- 17. dnrcollege.org [dnrcollege.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. researchgate.net [researchgate.net]

- 20. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 21. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 22. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 24. researchgate.net [researchgate.net]

The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, critical in the development of pharmaceuticals and other complex chiral molecules. Among the most robust and widely utilized methods is the asymmetric reduction using borane reagents, facilitated by chiral catalysts. This technical guide provides an in-depth exploration of the mechanism, application, and experimental protocols of this powerful transformation, with a particular focus on the celebrated Corey-Bakshi-Shibata (CBS) reduction.

Introduction to Asymmetric Borane Reduction

The challenge in the reduction of a prochiral ketone lies in controlling the facial selectivity of hydride delivery to the carbonyl group. Chiral borane reagents and catalysts create a diastereomeric transition state with the substrate, leading to a preferential attack on one of the two enantiotopic faces of the ketone. This results in the formation of one enantiomer of the alcohol in excess.

The most significant breakthrough in this field was the development of chiral oxazaborolidine catalysts by Itsuno and later refined and popularized by Corey, Bakshi, and Shibata.[1][2][3] These catalysts, when used in stoichiometric or, more importantly, catalytic amounts in conjunction with a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), afford high levels of enantioselectivity for a broad range of ketones.[2][4]

The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

The widely accepted mechanism for the CBS reduction involves a well-defined catalytic cycle that elegantly explains the origin of the high enantioselectivity. The key catalytic species is a chiral oxazaborolidine, typically derived from a chiral amino alcohol such as (S)-diphenylprolinol.[5][6]

The catalytic cycle can be visualized as follows:

Mechanism Breakdown:

-

Catalyst Activation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the nitrogen atom (a Lewis base) within the oxazaborolidine catalyst.[4][7] This coordination enhances the Lewis acidity of the endocyclic boron atom, making it a more effective binding site for the ketone.[4]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the activated catalyst. Steric interactions between the ketone's substituents (RL for the larger group and RS for the smaller group) and the chiral scaffold of the catalyst dictate a preferred orientation. The ketone typically binds with its more sterically demanding substituent (RL) oriented away from the bulky group on the catalyst.[5]

-

Intramolecular Hydride Transfer: This is the rate-determining and stereochemistry-defining step. The hydride from the coordinated borane is transferred to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[4][7] The facial selectivity is established by the preferred orientation of the ketone in the preceding step.

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated by coordinating with another molecule of borane, thus completing the catalytic cycle.

-

Workup: The alkoxyborane intermediate is hydrolyzed during the workup step (e.g., with methanol or aqueous acid) to yield the final chiral secondary alcohol.[4]

Quantitative Data on CBS Reductions

The CBS reduction is highly effective for a wide variety of ketones, including aromatic, aliphatic, and α,β-unsaturated ketones. The enantioselectivity is often excellent, with enantiomeric excesses (ee) typically exceeding 90%. Below is a summary of representative data.

| Ketone Substrate | Catalyst (mol%) | Borane Source | Temp. (°C) | Time | Yield (%) | ee (%) | Reference |

| Aromatic Ketones | |||||||

| Acetophenone | 10 | BH₃·THF | 25 | 5 min | 95 | 97 (R) | [1] |

| 1-Acetonaphthone | 10 | BH₃·THF | 25 | 5 min | 92 | 98 (R) | [1] |

| 2-Chloroacetophenone | 10 | BH₃·THF | 25 | 5 min | 96 | 91 (S) | [1] |

| α-Tetralone | 10 | BH₃·THF | 25 | 5 min | 90 | 85 (R) | [1] |

| Aliphatic Ketones | |||||||

| Benzylacetone | 10 | BH₃·THF | 25 | - | - | 69 (R) | [1] |

| Cyclohexyl methyl ketone | 10 | BH₃·THF | -20 | - | - | 76 (R) | [1] |

| 3-Methyl-2-butanone | 10 | BH₃·THF | -20 | - | - | 70 (R) | [1] |

| α,β-Unsaturated Ketones | |||||||

| Benzalacetone | 10 | BH₃·THF | -40 | - | 88 | 90 (R) | [1] |

| 4-(1-Naphthyl)-3-buten-2-one | 10 | BH₃·THF | -40 | - | 85 | 86 (R) | [1] |

| 1-Acetylcyclohexene | 10 | BH₃·THF | -40 | - | 82 | 85 (R) | [1] |

| Trifluoromethyl Ketones | |||||||

| 2,2,2-Trifluoroacetophenone | 10 | BH₃·THF/BF₃ | 25 | - | 85 | 82 (S) | [1] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for achieving high enantioselectivity and reproducibility. Below are representative protocols for the in situ generation of the CBS catalyst and the subsequent asymmetric reduction of a model ketone.

In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This procedure describes the convenient generation of the CBS catalyst from a chiral lactam alcohol precursor followed by the asymmetric reduction of acetophenone.[1]

Materials:

-

(S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one (chiral lactam alcohol)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral lactam alcohol (0.1 equivalents).

-

Add anhydrous THF to dissolve the lactam alcohol.

-

To this solution, add the borane-THF complex (1.0 equivalent) dropwise at room temperature. The mixture is stirred for 5 minutes to allow for the in situ formation of the active oxazaborolidine catalyst.[1]

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Add the acetophenone solution to the catalyst mixture dropwise over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 1-phenylethanol.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Conclusion

The asymmetric reduction of prochiral ketones with boranes, particularly through the CBS methodology, stands as a powerful and versatile tool in modern organic synthesis. Its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome have made it indispensable for the synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical and fine chemical industries. A thorough understanding of the underlying mechanism and adherence to meticulous experimental protocols are paramount to successfully harnessing the full potential of this remarkable transformation.

References

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

Introduction: The Imperative of Chirality in Modern Chemistry

An In-depth Technical Guide to Chiral Lewis Acids for Researchers and Drug Development Professionals

In the realms of pharmaceutical sciences and fine chemical synthesis, the stereochemical architecture of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic agent, while its counterpart could be inert or, in the worst cases, dangerously toxic. This reality necessitates the development of synthetic methodologies that can selectively produce a single desired enantiomer, a field known as asymmetric synthesis.

Chiral Lewis acids (CLAs) have emerged as one of the most powerful and versatile tools for achieving high levels of enantioselectivity in a vast array of chemical transformations.[1] These catalysts are Lewis acids—electron-pair acceptors—that incorporate a chiral ligand or scaffold. By coordinating to a substrate, a CLA creates a defined, three-dimensional chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other, thereby directing the stereochemical outcome of the reaction.[2] This guide provides a technical overview of the core principles, applications, and experimental considerations of chiral Lewis acid catalysis for professionals in research and drug development.

The Mechanism of Asymmetric Induction

The fundamental role of a Lewis acid in catalysis is to activate a substrate by withdrawing electron density, making it more susceptible to nucleophilic attack.[1] For example, in a carbonyl addition reaction, the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

A chiral Lewis acid performs this activation within a sterically and electronically defined chiral pocket.[3] The mechanism of enantioselection relies on creating a significant energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the respective R and S enantiomers. This is typically achieved through steric hindrance, where one approach of the incoming nucleophile is favored over the other due to repulsive interactions with the bulky groups of the chiral ligand.[2]

The general catalytic cycle, a cornerstone of CLA-mediated reactions, can be visualized as follows:

Figure 1: General Catalytic Cycle of a Chiral Lewis Acid

Classes of Chiral Lewis Acids and Key Reactions

CLAs are often categorized by their central metal atom. The choice of metal and the design of the chiral ligand are crucial for catalytic activity and selectivity. Common metals include boron, aluminum, titanium, copper, zinc, and rhodium.[2][4][5]

Boron-Based CLAs

Chiral (acyloxy)borane (CAB) complexes are effective catalysts for Diels-Alder and aldol reactions.[2] These catalysts are typically generated in situ and leverage the steric environment created by ligands derived from tartaric acid or amino acids to induce high enantioselectivity.[6]

Aluminum-Based CLAs

Aluminum-based CLAs, often utilizing ligands like BINOL (1,1'-bi-2-naphthol), are powerful catalysts known for their high reactivity.[6] They have been successfully applied in a range of transformations, including hetero-Diels-Alder reactions and enantioselective ene reactions.[2][6]

Copper and Iron-Based CLAs with Bis(oxazoline) Ligands

Bis(oxazoline), or "BOX," ligands are a class of privileged, C2-symmetric chiral ligands that form highly effective CLA catalysts with metals like copper(II) and iron(II).[4] These complexes are renowned for their performance in Diels-Alder, aldol, and Michael addition reactions, often providing excellent yields and enantioselectivities.[4]

Rhodium and Iridium-Based CLAs

More recent developments include octahedral chiral-at-metal complexes of rhodium and iridium.[4][5] In these catalysts, the chirality originates from the fixed arrangement of ligands around the metal center itself, rather than from a chiral organic ligand.[4] These robust catalysts have shown exceptional activity in Michael additions and α-aminations, often requiring very low catalyst loadings.[5]

Data Presentation: Performance of Chiral Lewis Acids in Asymmetric Reactions

The efficacy of a chiral catalyst is measured by its ability to produce the desired product with high yield and stereoselectivity. The key metrics are enantiomeric excess (ee) and diastereomeric ratio (dr). The following tables summarize representative data from the literature.

| Reaction Type | Catalyst System | Substrates | Yield (%) | ee (%) | dr | Reference |

| Diels-Alder | (S,S)-diazaaluminolide (10 mol%) | 5-(benzyloxymethyl)-cyclopentadiene + 3-acryloyl-1,3-oxazolidin-2-one | 94 | 95 | 97:3 | [7] |

| Diels-Alder | Chiral Boron Complex (20 mol%) | Methacrolein + Cyclopentadiene | N/A | 97 | N/A | [8] |

| Allylation | SiCl₄ + Bisphosphoramide L5 (5 mol%) | Aldehyde + Allylating Agent | 89 | 93 | N/A | [3] |

| Michael Addition | Δ-Rh Complex (1 mol%) | 2-Acyl imidazole + Nitrostyrene | >99 | 98 | 99:1 | [5] |

| α-Amination | Δ-Rh Complex (1 mol%) | 2-Acyl imidazole + Azodicarboxylate | 99 | 97 | N/A | [5] |

| Application in Pharmaceutical Synthesis | Catalyst System | Key Transformation | Yield (%) | ee (%) | dr | Target Building Block | Reference |

| Cyanosilylation | Lewis acid-Lewis base catalyst 2 (1 mol%) | Diastereoselective cyanosilylation of Boc-protected phenylalaninal | N/A | N/A | 97:3 | HIV Protease Inhibitor (Atazanavir) | [9] |

| Cyanosilylation | Lewis acid-Lewis base catalyst 1 (9 mol%) | Enantioselective cyanosilylation of 3-chlorobenzaldehyde | N/A | 92 | N/A | β3-Adrenergic Receptor Agonist | [9] |

Experimental Protocols

Successful asymmetric catalysis requires meticulous experimental technique. Below are generalized protocols for the synthesis of a common ligand, its use in a catalytic reaction, and the analysis of the product.

Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol.[3][4]

Methodology:

-

Amide Formation: A disubstituted malonyl dichloride is added dropwise to a solution of a chiral amino alcohol (e.g., (S)-valinol) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C. The reaction is stirred and allowed to warm to room temperature.

-

Activation: The resulting bis-amide is then treated with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) to activate the hydroxyl groups for cyclization.[3]

-

Cyclization: The activated intermediate is subjected to basic conditions (e.g., NaOH or K₂CO₃) to induce intramolecular cyclization, forming the two oxazoline rings.

-

Purification: The crude BOX ligand is purified via column chromatography on silica gel to yield the final product.

General Protocol for a CLA-Catalyzed Diels-Alder Reaction

This protocol outlines a typical procedure for a Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated dienophile.

Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the chiral ligand (e.g., a BOX ligand, 10 mol%) and a metal salt (e.g., Cu(OTf)₂, 10 mol%) are stirred in an anhydrous solvent (e.g., DCM) for 1-2 hours at room temperature to allow for complex formation.

-

Reaction Setup: The flask is cooled to the desired temperature (e.g., -78 °C). The dienophile (1.0 eq) is added, followed by the dropwise addition of the diene (1.2-2.0 eq).

-

Monitoring: The reaction is stirred at the low temperature and monitored by Thin Layer Chromatography (TLC) until the dienophile is consumed.

-

Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.

Determination of Enantiomeric Excess (ee) by Chiral HPLC

The enantiomeric excess of the product is the most critical measure of success and is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[2][6][9]

Methodology:

-

Sample Preparation: A dilute solution of the purified product is prepared in the mobile phase solvent. A sample of the corresponding racemic product is also prepared as a reference.

-

Method Development: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol) are selected to achieve baseline separation of the two enantiomers in the racemic sample.[10]

-

Analysis: The purified product sample is injected into the HPLC system. The chromatogram will show two peaks corresponding to the two enantiomers.

-

Calculation: The area under each peak is integrated. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

The following diagram illustrates a typical workflow for catalyst screening and reaction optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. uma.es [uma.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. scielo.br [scielo.br]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

Dip-Cl structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of Dip-Cl

Introduction

B-Chlorodiisopinocampheylborane, commonly known as Dip-Chloride™ (this compound), is a highly versatile and selective chiral reducing agent employed extensively in asymmetric synthesis.[1] Its ability to achieve high levels of enantioselectivity in the reduction of prochiral ketones and other functional groups has made it an invaluable tool for chemists in academic research and the pharmaceutical industry.[2] This guide provides a comprehensive overview of the structure, stereochemistry, and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound is an organoborane reagent. The structure consists of a central boron atom bonded to a chlorine atom and two isopinocampheyl (Ipc) ligands. The isopinocampheyl ligand is derived from α-pinene, a chiral bicyclic monoterpene. The specific stereoisomer of α-pinene used in the synthesis dictates the stereochemistry of the resulting this compound reagent.[1]

Table 1: Chemical Identifiers and Properties of (-)-Dip-Chloride

| Property | Value | Reference(s) |

| IUPAC Name | chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | [3] |

| CAS Number | 85116-37-6 | [3][4][5] |

| Molecular Formula | C20H34BCl | [3][4][5] |

| Molecular Weight | 320.75 g/mol | [4][5] |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 66-69 °C | [4] |

| Density | 0.954 g/mL at 25 °C | [4] |

| Appearance | Colorless to almost colorless clear liquid or solid | [4] |

| Solubility | Typically supplied as a solution in hexane or heptane | [2] |

Stereochemistry of this compound

The stereochemical outcome of reactions involving this compound is directly linked to its own chirality, which originates from the α-pinene starting material. There are two enantiomers of this compound:

-

(-)-Dip-Chloride (dIpc2BCl): This enantiomer is synthesized from (+)-α-pinene .[1]

-

(+)-Dip-Chloride (lIpc2BCl): This enantiomer is synthesized from (-)-α-pinene .[1]

When this compound is prepared from enantiomerically impure α-pinene, a mixture of three stereoisomers is formed:[6]

-

Homochiral isomers: These are (+,+)-Dip-Cl and (–,–)-Dip-Cl, where both isopinocampheyl groups are derived from the same enantiomer of α-pinene.

-

Heterochiral isomer: This is (+,–)-Dip-Cl, where the two isopinocampheyl groups are derived from opposite enantiomers of α-pinene.

Interestingly, the formation of these stereoisomers is not statistical. There is a preference for the formation of the heterochiral ((+,−)-Dip-Cl) isomer.[6] This phenomenon is crucial for the process of asymmetric amplification, where the enantiomeric excess of the product can be higher than the enantiomeric excess of the chiral reagent. The less reactive heterochiral isomer effectively sequesters the minor enantiomer of α-pinene, thereby increasing the effective concentration of the more reactive homochiral this compound.[2][6]

Experimental Protocols

Synthesis of Dip-Chloride

The synthesis of this compound is achieved through the hydroboration of α-pinene followed by chlorination. Rigorously anhydrous conditions are essential throughout the process due to the moisture sensitivity of the intermediates and the final product.[2]

Protocol 1: Synthesis from Borane Dimethyl Sulfide (BMS)

-

Hydroboration: A solution of α-pinene in an anhydrous solvent (e.g., tetrahydrofuran, THF) is cooled to 25°C. Borane-dimethyl sulfide complex (BMS) is added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the diisopinocampheylborane intermediate.[2]

-

Chlorination: The resulting diisopinocampheylborane solution is cooled, typically to below 10°C in a jacketed reactor. Dry hydrogen chloride (HCl) gas is then bubbled through the solution. The temperature is carefully controlled during the exothermic chlorination step. The reaction is monitored until completion to yield B-Chlorodiisopinocampheylborane (this compound) in solution.[2]

Protocol 2: In situ Preparation

An alternative, more economical method involves the in situ preparation of this compound from sodium borohydride (NaBH4), boron trichloride (BCl3), and α-pinene.[7] This method avoids the isolation of the borane intermediate.

Analysis of Stereoisomeric Purity

Quantitative analysis of the stereoisomeric composition of this compound can be performed using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis

-

Complexation: To create a stable derivative suitable for HPLC analysis, the this compound sample is complexed with 8-hydroxyquinoline. This forms air- and moisture-stable complexes.[6]

-

HPLC Analysis: The resulting solution of the Dip-quinoline complexes is injected onto a chiral HPLC column. The different stereoisomers (homochiral and heterochiral) are separated and quantified, allowing for the determination of the stereoisomeric distribution.[6]

Applications in Asymmetric Synthesis

This compound is a cornerstone reagent for the asymmetric reduction of a wide range of prochiral ketones, including aralkyl and α-hindered ketones, to produce chiral alcohols with high enantiomeric excess.[2] It is also utilized in asymmetric aldol reactions and the synthesis of various chiral molecules, such as β-amino alcohols, chiral epoxides, and C2-symmetric diols, which can serve as chiral auxiliaries in other transformations.[2][6]

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 135048-70-3 | Benchchem [benchchem.com]

- 3. (-)-Diisopinocampheyl chloroborane | C20H34BCl | CID 11131038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

A Comprehensive Guide to the Safe Handling of Pyyrophoric Reagents for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles and practices for the safe handling, storage, and disposal of pyrophoric reagents in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.

Pyrophoric reagents are substances that ignite spontaneously on contact with air.[1][2] They are highly reactive and pose significant fire hazards, especially when handled improperly. This guide provides a comprehensive overview of the necessary precautions, procedures, and engineering controls required to mitigate the risks associated with these hazardous materials. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research facilities.

Understanding Pyrophoric Reagents

Pyrophoric materials can be solids, liquids, or gases and are integral to many chemical syntheses.[2][3] Their reactivity stems from a strong affinity for oxygen. Common classes of pyrophoric reagents used in research and drug development include:

-

Organolithium Reagents: Such as n-butyllithium, sec-butyllithium, and tert-butyllithium, are some of the most commonly encountered pyrophoric substances in synthetic chemistry.[4]

-

Metal Alkyls and Aryls: Including triethylaluminium and diethylzinc.

-

Metal Hydrides: Such as sodium hydride and potassium hydride, particularly in their finely divided, oil-free forms.[5]

-

Finely Divided Metals: Powders of metals like iron, magnesium, and zirconium can be pyrophoric.[6]

-

Non-metal Hydrides: Gases like silane and phosphine are highly pyrophoric.

Hazards Associated with Pyrophoric Reagents

The primary hazard of pyrophoric reagents is their ability to ignite spontaneously upon exposure to air.[2] Many are also highly reactive with water and other protic solvents, producing flammable gases such as hydrogen.[7] The solvents in which these reagents are often supplied, such as hexane or tetrahydrofuran (THF), are themselves highly flammable, compounding the fire risk.[5]

Prudent Handling Practices and Engineering Controls

Safe handling of pyrophoric reagents necessitates a combination of proper personal protective equipment (PPE), robust engineering controls, and well-defined procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure and injury. The following should be considered mandatory when working with pyrophoric materials:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[8][9] | Protects against splashes and fires. |

| Hand Protection | Flame-resistant (e.g., Nomex®) gloves worn over chemically resistant gloves (e.g., nitrile).[8] | Provides both fire and chemical protection. |

| Body Protection | A flame-resistant lab coat.[8][10] | Protects the body from fire and chemical splashes. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

Engineering Controls

Engineering controls are designed to minimize the risk of exposure and fire by containing the hazard.

-

Fume Hood: All manipulations of pyrophoric reagents should be performed in a well-ventilated fume hood with the sash at the lowest practical height.[8]

-

Glovebox: For particularly sensitive operations or when working with pyrophoric solids, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.[11]

-

Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive reagents under an inert atmosphere.

Standard Operating Procedures for Handling Pyrophoric Liquids

The transfer of pyrophoric liquids requires meticulous attention to detail to prevent exposure to air. The two primary methods for transferring these reagents are via syringe and cannula.

Syringe Transfer (for volumes < 50 mL)

Syringe transfers are suitable for smaller volumes of pyrophoric liquids.

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The syringe and needle should be dried and purged with an inert gas.

-

Inert Atmosphere: The reagent bottle must be under a positive pressure of an inert gas (argon or nitrogen). This is typically achieved by inserting a needle connected to a gas bubbler into the septum of the bottle.

-

Filling the Syringe:

-

Depress the plunger of the syringe completely.

-

Insert the needle through the septum of the reagent bottle and into the liquid.

-

Slowly withdraw the desired volume of the reagent. It is advisable to withdraw slightly more than the required amount.

-

To remove any gas bubbles, invert the syringe and gently push the excess reagent and gas back into the bottle.

-

-

Transfer:

-

Withdraw the needle from the reagent bottle.

-

Quickly insert the needle into the septum of the reaction flask, which is also under an inert atmosphere.

-

Slowly dispense the reagent into the reaction vessel.

-

-

Cleaning:

-

Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene).

-

The solvent rinse should be quenched carefully (see Section 5).

-

Cannula Transfer (for volumes > 50 mL)

For larger volumes, a double-tipped needle (cannula) transfer is the safer and preferred method.

-

Preparation: Both the reagent bottle and the receiving flask must be equipped with septa and be under a positive pressure of an inert gas. All glassware and the cannula must be scrupulously dry.[12]

-

Pressurization: The reagent bottle should be at a slightly higher pressure than the receiving flask to facilitate the transfer. This can be achieved by adjusting the gas flow from the Schlenk line.

-

Initiating Transfer:

-

Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is submerged in the liquid.

-

Insert the other end of the cannula through the septum of the receiving flask. The flow of liquid will begin.

-

-

Controlling the Transfer: The rate of transfer can be controlled by adjusting the pressure difference between the two flasks.

-

Stopping the Transfer: To stop the transfer, remove the cannula from the reagent bottle first, and then from the receiving flask.

-

Cleaning: The cannula should be immediately rinsed with a dry, inert solvent, and the rinsings carefully quenched.

Caption: Workflow for Syringe Transfer of Pyrophoric Liquids.

Storage and Disposal of Pyrophoric Reagents

Proper storage and disposal are crucial components of managing the risks associated with pyrophoric reagents.

Storage Requirements

-

Pyrophoric reagents must be stored in a cool, dry place, away from sources of heat, ignition, and water.[9]

-

They should be stored in their original containers, which are often designed with a Sure/Seal™ cap to maintain an inert atmosphere.[10]

-

Do not store pyrophoric reagents with other flammable materials in a standard flammable solvents cabinet.[10] They should be segregated.

-

Quantities of pyrophoric materials in the lab should be kept to a minimum.

Disposal of Excess and Residual Pyrophoric Reagents

Never dispose of pyrophoric reagents as routine chemical waste. They must be carefully quenched (deactivated) first.

This protocol is for quenching small amounts of residual tert-butyllithium.

-

Dilution: The residual reagent should be diluted with an inert, high-boiling solvent such as heptane or toluene in the reaction flask under an inert atmosphere. The concentration should be reduced to below 5%.[10]

-

Cooling: The flask should be cooled in an ice-water or dry ice/acetone bath.[10]

-

Quenching:

-

Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[11]

-

Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[13]

-

Finally, water can be added cautiously dropwise to hydrolyze any remaining reactive species.[13]

-

-

Waste Disposal: The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.

-

Suspension: Suspend the sodium hydride dispersion in an inert solvent like toluene or hexane in a reaction flask under an inert atmosphere.

-

Cooling: Cool the flask in an ice-water bath.

-

Quenching:

-

Waste Disposal: The resulting mixture should be disposed of as hazardous waste.

Emergency Procedures

In the event of a spill or fire involving pyrophoric reagents, a swift and appropriate response is critical.

Spill Response

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

If the spill does not ignite, cover it with a dry, inert absorbent material such as sand, powdered lime (calcium oxide), or Celite®.[10][13] DO NOT use paper towels or other combustible materials.

-

The contaminated absorbent should then be carefully collected into a container and quenched as described in Section 4.2.

-

If the spill ignites, use a Class D fire extinguisher or smother the fire with sand or powdered lime.[14]

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately and activate the fire alarm.

-

Call emergency services.

-

Close the laboratory doors to contain the fire.

-

Provide emergency responders with information about the spilled material.

-

Caption: Emergency Response Flowchart for a Pyrophoric Reagent Spill.

Fire Response

-

Personal Fire: If a person's clothing catches fire, they should immediately "stop, drop, and roll." Use a safety shower or a fire blanket to extinguish the flames. Seek immediate medical attention.[10]

-

Chemical Fire: For fires involving pyrophoric reagents, a Class D fire extinguisher is generally recommended for combustible metals.[15] For organolithium reagents, a standard dry powder (ABC) extinguisher may be effective.[14] DO NOT use water or carbon dioxide extinguishers , as they can react violently with many pyrophoric materials.[16]

| Fire Extinguisher Type | Suitable for | Not Suitable for |

| Class D | Combustible metal fires (e.g., sodium, lithium aluminum hydride).[15] | Organolithium reagent fires.[14] |

| Dry Powder (ABC) | Most organometallic reagent fires in organic solvents.[4] | Fires involving bulk alkali metals. |

| Water, Carbon Dioxide (CO2) | --- | All pyrophoric reagent fires.[16] |

Conclusion

Working with pyrophoric reagents demands the utmost respect for their hazardous properties. A thorough understanding of the risks, coupled with strict adherence to established safety protocols, is paramount for preventing accidents. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and drug development professionals can safely harness the synthetic utility of these powerful reagents. Continuous training and a vigilant safety culture are the cornerstones of a safe laboratory environment.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. essr.umd.edu [essr.umd.edu]

- 3. uab.edu [uab.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. rsc.org [rsc.org]

- 6. cmu.edu [cmu.edu]

- 7. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 9. as.uky.edu [as.uky.edu]

- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 11. nbinno.com [nbinno.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 15. zoro.com [zoro.com]

- 16. ehs.utexas.edu [ehs.utexas.edu]

An In-depth Technical Guide to the Solubility of Diphenyl-chloromethane (Dip-Cl) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl-chloromethane (Dip-Cl), also known as benzhydryl chloride. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and visualizes a common synthetic pathway.

Solubility of Diphenyl-chloromethane (this compound)

Diphenyl-chloromethane is a versatile reagent in organic synthesis, and its solubility is a critical parameter for reaction setup, purification, and formulation. While precise quantitative solubility data is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. The lack of specific quantitative values (e.g., g/100 mL) in the literature suggests that for specific applications, experimental determination is recommended.

| Solvent | Chemical Formula | Polarity | Solubility Description | Citation |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [1] |

| Acetone | C₃H₆O | Polar aprotic | Soluble | [2][3] |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble | [4][5][6] |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble | [4][5] |

| Methanol | CH₃OH | Polar protic | Sparingly Soluble | [1] |

| Ethanol | C₂H₅OH | Polar protic | Soluble | [2] |

| Toluene | C₇H₈ | Nonpolar | No data available | |

| Hexane | C₆H₁₄ | Nonpolar | No data available | |

| Water | H₂O | Polar protic | Insoluble/Slightly Soluble | [1][2][7][8][9][10] |

Note on Quantitative Data: The absence of readily available quantitative solubility data for this compound highlights a gap in the chemical literature. Researchers requiring precise solubility measurements are encouraged to perform experimental determinations using the protocols outlined in the following section. The qualitative descriptions are based on observations from various chemical suppliers and safety data sheets.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Methodology: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

Diphenyl-chloromethane (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration obtained in the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Synthesis of Diphenyl-chloromethane

Diphenyl-chloromethane is commonly synthesized from either diphenylmethanol or benzophenone. The latter involves a two-step process where benzophenone is first reduced to diphenylmethanol, which is then chlorinated.

Synthetic Pathway from Benzophenone

Caption: Synthesis of this compound from Benzophenone.

References

- 1. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 54631-81-1 | CAS DataBase [m.chemicalbook.com]

- 5. ACETIC ACID, [(DIPHENYLMETHYL)THIO]-, ETHYL ESTER CAS#: 63547-23-9 [m.chemicalbook.com]

- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzhydryl chloride, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. labsolu.ca [labsolu.ca]

- 9. indiamart.com [indiamart.com]

- 10. chlorodiphenylmethane, 98% | Fisher Scientific [fishersci.ca]

The Discovery and Development of DIP-Chloride: A Technical Guide

Introduction: B-chlorodiisopinocampheylborane, commonly known as DIP-Chloride, is a chiral organoborane reagent renowned for its efficacy in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. Its development by Herbert C. Brown and his collaborators marked a significant advancement in the field of asymmetric synthesis, providing a reliable and highly stereoselective method for the preparation of enantiomerically enriched compounds. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and applications of DIP-Chloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Stereochemistry

DIP-Chloride is derived from the readily available natural product α-pinene, which exists in both (+)- and (-)-enantiomeric forms. This allows for the synthesis of both enantiomers of DIP-Chloride, enabling the selective production of either the (R)- or (S)-enantiomer of the target alcohol. The steric bulk of the two isopinocampheyl groups attached to the boron atom is the key to its high enantioselectivity.

| Property | Value |

| Chemical Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol |

| Appearance | Colorless to pale yellow solid or solution |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether) |

Synthesis of (-)-DIP-Chloride

The synthesis of (-)-DIP-Chloride is typically achieved through the hydroboration of (+)-α-pinene with borane dimethyl sulfide complex (BMS), followed by treatment with hydrogen chloride.

Experimental Protocol: Synthesis of (-)-DIP-Chloride

Materials:

-

(+)-α-pinene (2 equivalents)

-

Borane dimethyl sulfide complex (BMS, 1 equivalent)

-

Anhydrous diethyl ether or THF

-

Hydrogen chloride (gas or solution in diethyl ether, 1 equivalent)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure: